Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate
CAS No.: 84246-49-1
Cat. No.: VC20770588
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84246-49-1 |
|---|---|
| Molecular Formula | C21H25NO5 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | benzyl (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate |
| Standard InChI | InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)/t19-/m0/s1 |
| Standard InChI Key | HVOWMSLFUWODOT-IBGZPJMESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CCCCO)NC(=O)OCC2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Classification
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate is an amino acid derivative with specific protective groups that facilitate controlled reactivity in organic synthesis. The compound is identified by CAS number 84246-49-1 and has a molecular formula of C21H25NO5 with a molecular weight of 371.4 g/mol. This compound belongs to the broader family of protected amino acid derivatives, which play crucial roles in peptide synthesis and pharmaceutical development.
Nomenclature and Structural Components
The name reveals several key structural components:
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"Benzyl" indicates the presence of a benzyl ester group
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"(2S)" designates the stereochemistry at the alpha carbon
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"carbobenzyloxyamino" refers to the CBz (carbobenzyloxy) protecting group on the amino function
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"6-hydroxy" indicates a terminal hydroxyl group
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"hexanoate" identifies the six-carbon backbone structure
The compound can be considered a protected derivative of lysine, with specific modifications to control reactivity at different functional sites. The carbobenzyloxy group (also known as CBz or Z) is a common protecting group used in peptide synthesis to protect amino groups .
Physical and Chemical Properties
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate possesses several notable physical and chemical properties that make it valuable for synthetic applications.
Structural Features
The compound features a hexanoate backbone with strategically positioned functional groups:
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A stereogenic center at C-2 with S-configuration
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A carbobenzyloxy-protected amino group at C-2
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A benzyl ester group attached to the carboxylic acid function
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A terminal hydroxyl group at C-6
These structural elements create a molecule with multiple reactive sites that can be selectively manipulated in synthetic procedures.
Key Properties
While specific physical data is limited in the available literature, the compound's properties can be inferred from its structure:
| Property | Value/Description | Basis |
|---|---|---|
| Molecular Weight | 371.4 g/mol | Calculated from molecular formula |
| Physical State | Likely a white to off-white solid | Based on similar protected amino acids |
| Solubility | Likely soluble in organic solvents (DCM, THF, DMSO) | Based on functional groups present |
| Stereochemistry | S-configuration at C-2 | As indicated in the name |
| Reactive Sites | Hydroxyl group, protected amino group, benzyl ester | Based on structural analysis |
The presence of both hydrophobic (benzyl groups) and hydrophilic (hydroxyl) moieties suggests amphiphilic properties, which may influence its behavior in different solvent systems.
Synthesis Methods and Approaches
The synthesis of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate typically involves multiple steps starting from naturally occurring amino acids.
Protection-Deprotection Strategies
The compound itself represents an intermediate with strategic protecting groups. The carbobenzyloxy group protects the alpha-amino function, while the benzyl ester protects the carboxylic acid. These protecting groups can be selectively removed under different conditions:
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The CBz group can typically be removed via catalytic hydrogenation (H₂, Pd/C)
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The benzyl ester can be cleaved by similar hydrogenolysis conditions
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The terminal hydroxyl group remains available for further functionalization
This orthogonal protection strategy makes the compound particularly useful in multistep synthesis protocols .
Applications in Research and Development
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate serves multiple purposes in research and pharmaceutical development.
Organic Synthesis Applications
The compound is primarily utilized in organic synthesis, particularly in the development of:
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Peptides and peptidomimetics
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Pharmaceutically active compounds
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Complex molecular structures requiring selective functionalization
Its structure allows for various modifications that can enhance the pharmacological profiles of drug candidates or serve as key intermediates in total synthesis projects.
Pharmaceutical Development
In pharmaceutical research, compounds like Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate are valuable for:
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Building complex drug molecules with specific stereochemistry
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Creating libraries of compounds for structure-activity relationship studies
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Developing prodrugs with controlled release properties
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Synthesizing peptide-based therapeutics
The terminal hydroxyl group provides a handle for further derivatization, allowing researchers to attach additional functional groups, linkers, or bioactive moieties.
Structural Comparisons with Related Compounds
To better understand the significance of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate, it's valuable to compare it with structurally related compounds.
Comparison with Similar Protected Amino Acids
These structural differences result in distinct chemical behaviors and applications in synthetic chemistry.
Structure-Activity Relationships
The specific arrangement of functional groups in Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate influences its utility:
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The S-configuration at C-2 may be critical for specific applications requiring stereochemical control
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The terminal hydroxyl group provides a site for selective functionalization
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The dual benzyl-containing protecting groups (CBz and benzyl ester) can be removed under similar conditions if desired
This combination of features makes the compound particularly suitable for convergent synthesis strategies where multiple parts of a complex molecule are assembled in controlled steps.
Future Research Directions
Based on the structural features and current applications of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate, several promising research directions can be identified.
Synthetic Methodology Development
Opportunities for methodological improvements include:
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Development of more efficient and selective synthetic routes
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Application of green chemistry principles to the synthesis
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Creation of supported or recyclable versions for repeated use
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Exploration of enzymatic approaches for stereoselective synthesis
These developments would enhance the compound's utility in both research and potential scale-up applications.
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